molecular formula C19H14INO B2443873 (2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one CAS No. 339014-57-2

(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one

Cat. No. B2443873
CAS RN: 339014-57-2
M. Wt: 399.231
InChI Key: WLEHQBKIAFFFLC-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one, hereafter referred to as 2E-3-4-iodophenyl-1-naphthalen-2-ylprop-2-en-1-one, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of topics.

Scientific Research Applications

Chemotherapeutic Potential

  • Chalcones as Chemotherapeutic Agents: Chalcones, including compounds like (2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one, are noted for their wide range of medical applications. These compounds have demonstrated effectiveness as anti-tumor agents, cell proliferation inhibitors, and chemo-preventing agents. Structural and spectral studies of these chalcones have shown their potential in chemotherapy (Barakat et al., 2015).

Optical and Electronic Properties

  • Fluorescent Probe for β-Amyloids: A derivative of (2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one has been synthesized as a fluorescent probe for β-amyloids, showing high binding affinities and potential for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
  • Photophysical Study in Aqueous Mixtures: These compounds, including acrylodan derivatives, have been studied for their photophysical behavior in various solvents. This research is important for understanding how these compounds behave in biological systems and their emission properties (Cerezo et al., 2001).

Structural and Molecular Characterization

  • X-Ray Diffraction and Spectroscopy Analysis: The structure of these compounds has been extensively characterized using techniques like X-ray diffraction, FT-IR, Raman spectroscopy, and computational methods. This structural information is crucial for understanding the compound's potential applications (Kumar et al., 2014).
  • Tautomerism and Conformation Studies: Studies on related compounds have been conducted to understand their tautomerism and conformations, which are essential for predicting their reactivity and interactions in various environments (Ünver et al., 2001).

Biological and Medicinal Applications

  • Antibacterial and Anti-inflammatory Activity: Derivatives of this compound have shown significant antibacterial and anti-inflammatory activities, indicating their potential in the development of new therapeutic agents (Guruswamy & Jayarama, 2020).
  • Potential in Treating Neurodegenerative Diseases: Given its role as a fluorescent probe for β-amyloids, the compound or its derivatives could be significant in researching and diagnosing Alzheimer’s disease, a major neurodegenerative disorder (Fa et al., 2015).

properties

IUPAC Name

(E)-3-(4-iodoanilino)-1-naphthalen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INO/c20-17-7-9-18(10-8-17)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-13,21H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEHQBKIAFFFLC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CNC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one

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